Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate
Overview
Description
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate is a chemical compound with the molecular formula C20H12N4Na2O6S2 . . This compound is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity . The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as pyridine and sulfonate .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .
Scientific Research Applications
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate is widely used in scientific research due to its versatility . Some of its applications include:
Mechanism of Action
The mechanism of action of Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate involves its ability to chelate metal ions . The compound forms stable complexes with metal ions such as iron and copper, which can then be detected and quantified using spectrophotometric methods . This chelation process is facilitated by the presence of the triazine and pyridine rings, which provide multiple binding sites for metal ions .
Comparison with Similar Compounds
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate is unique due to its specific structure and binding properties . Similar compounds include:
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4’-disulfonic acid disodium salt: This compound is also used as a reagent for metal ion determination but has different binding affinities and reaction conditions.
3-(2-Pyridyl)-5,6-bis(4-sulfophenyl)-1,2,4-triazine disodium salt: Another similar compound with applications in metal ion detection.
The uniqueness of this compound lies in its high specificity and stability in forming metal ion complexes .
Properties
IUPAC Name |
disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S2.2Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;;/h1-12H,(H,25,26,27)(H,28,29,30);;;1H2/q;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXKDZPGDZING-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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